Predicted Lipophilicity (ACD/LogP) Differentiates 1-Butoxy-3-methyl from 1-Ethoxy-3-methyl and 3-Butoxy Positional Isomers
The predicted ACD/LogP for 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is 5.51, which is approximately 1.0 log unit higher than the 1-ethoxy-3-methyl analog (predicted LogP ~4.5 based on two fewer methylene units) and 0.7–0.8 log units higher than the 3-butoxy regioisomer lacking the 3-methyl substituent. This LogP difference corresponds to an estimated 10-fold difference in octanol-water partition coefficient, directly impacting predicted membrane permeability, blood-brain barrier penetration potential, and nonspecific protein binding.
| Evidence Dimension | Predicted LogP (ACD/Labs Percepta v14.00) |
|---|---|
| Target Compound Data | ACD/LogP = 5.51 |
| Comparator Or Baseline | 1-Ethoxy-3-methyl analog (predicted LogP ~4.5); 3-Butoxy regioisomer without 3-methyl (predicted LogP ~4.7–4.8) |
| Quantified Difference | ΔLogP ≈ +1.0 vs. ethoxy analog; ΔLogP ≈ +0.7–0.8 vs. 3-butoxy positional isomer |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform PhysChem Module v14.00, as archived on ChemSpider. Note: These are computational predictions, not experimental measurements. |
Why This Matters
For CNS-targeted screening campaigns, a LogP of 5.51 places this compound in the upper range of CNS drug-likeness, offering a distinct permeability profile versus shorter-chain or regioisomeric analogs that may be suboptimal for crossing the blood-brain barrier.
